5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
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Overview
Description
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to an indole moiety, which is further fused with a dioxolane ring. The presence of the nitro group and the spirocyclic framework imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a dioxolane precursor under acidic or basic conditions. The nitro group can be introduced either before or after the cyclization step, depending on the specific synthetic route chosen. Common reagents used in these reactions include strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the industrial synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the indole ring.
Scientific Research Applications
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydrospiro[1,3-dioxolane-2,1’-indene]-3’-one
- 1’,3’-Dihydrospiro[1,3-dioxolane-2,2’-indene]
Uniqueness
Compared to similar compounds, 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its unique three-dimensional shape, influencing its interaction with molecular targets and its overall physicochemical properties.
Properties
IUPAC Name |
5'-nitrospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-10(16-3-4-17-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHMRBVMUOGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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